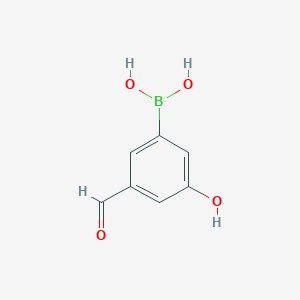

(3-Formyl-5-hydroxyphenyl)boronic acid

Beschreibung

(3-Formyl-5-hydroxyphenyl)boronic acid is a multifunctional arylboronic acid derivative featuring a phenyl ring substituted with a formyl (–CHO) group at position 3, a hydroxyl (–OH) group at position 5, and a boronic acid (–B(OH)₂) moiety. This compound combines the electrophilic reactivity of the formyl group with the diol-binding capacity of boronic acids, making it valuable in organic synthesis, sensor development, and medicinal chemistry.

Eigenschaften

Molekularformel |

C7H7BO4 |

|---|---|

Molekulargewicht |

165.94 g/mol |

IUPAC-Name |

(3-formyl-5-hydroxyphenyl)boronic acid |

InChI |

InChI=1S/C7H7BO4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-4,10-12H |

InChI-Schlüssel |

ZBQDRPUALYBQOH-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC(=CC(=C1)O)C=O)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(3-Formyl-5-hydroxyphenyl)boronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and functional group tolerant, making it suitable for synthesizing (3-Formyl-5-hydroxyphenyl)boronic acid .

Industrial Production Methods

Industrial production of (3-Formyl-5-hydroxyphenyl)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Formyl-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Acid chlorides, alcohols, and bases for esterification and etherification reactions.

Major Products Formed

Oxidation: (3-Carboxy-5-hydroxyphenyl)boronic acid.

Reduction: (3-Hydroxymethyl-5-hydroxyphenyl)boronic acid.

Substitution: Various esters and ethers depending on the substituents used.

Wissenschaftliche Forschungsanwendungen

(3-Formyl-5-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-Formyl-5-hydroxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols. This property is exploited in various applications, such as the development of biosensors and enzyme inhibitors. The boronic acid group interacts with diol-containing molecules, forming a cyclic boronate ester. This interaction can be used to detect the presence of specific biomolecules or inhibit enzyme activity by blocking the active site .

Vergleich Mit ähnlichen Verbindungen

Acidity and Electronic Effects

The pKa of boronic acids is critical for their reactivity, particularly in diol-binding applications. The hydroxyl and formyl substituents in (3-Formyl-5-hydroxyphenyl)boronic acid are electron-withdrawing, lowering its pKa compared to analogs with electron-donating groups. For example:

*The hydroxyl group in (3-Formyl-5-hydroxyphenyl)boronic acid further reduces pKa compared to methyl-substituted analogs, enhancing its diol-binding capacity under physiological conditions. The trifluoromethyl group in 5-Trifluoromethyl-2-formylphenylboronic acid demonstrates even greater electron withdrawal, resulting in lower pKa .

Structural Isomerization and Benzoxaborole Formation

Boronic acids with adjacent hydroxyl and formyl groups can undergo cyclization to form benzoxaboroles, which exhibit enhanced antimicrobial activity. (3-Formyl-5-hydroxyphenyl)boronic acid may isomerize to a benzoxaborole derivative under specific conditions, similar to 5-Trifluoromethyl-2-formylphenylboronic acid, which forms 3-hydroxybenzoxaborole in solution . This cyclization is pH-dependent and improves binding to microbial targets like leucyl-tRNA synthetase (LeuRS). In contrast, analogs lacking hydroxyl groups (e.g., (3-Formyl-5-methylphenyl)boronic acid) cannot form such cyclic structures, limiting their bioactivity .

Antimicrobial Activity

Comparative studies reveal:

| Compound | MIC (μg/mL) Against Candida albicans | MIC (μg/mL) Against Bacillus cereus | Key Mechanism |

|---|---|---|---|

| (3-Formyl-5-hydroxyphenyl)boronic acid* | ~25–50 (estimated) | ~12.5 (estimated) | LeuRS inhibition via benzoxaborole |

| 5-Trifluoromethyl-2-formylphenylboronic acid | 50 | 6.25 | Cyclic isomer binds LeuRS |

| AN2690 (Tavaborole) | 8 | >100 | Benzoxaborole-mediated LeuRS inhibition |

*Predicted values based on structural similarity to 5-Trifluoromethyl-2-formylphenylboronic acid . The hydroxyl group in (3-Formyl-5-hydroxyphenyl)boronic acid may enhance solubility but reduce membrane permeability compared to Tavaborole, necessitating derivatization for optimal efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.